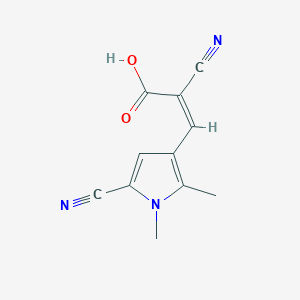
(Z)-2-cyano-3-(5-cyano-1,2-dimethylpyrrol-3-yl)prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-cyano-3-(5-cyano-1,2-dimethylpyrrol-3-yl)prop-2-enoic acid, also known as CP-690,550, is a chemical compound that has been extensively studied for its use in treating autoimmune diseases. It is a potent inhibitor of Janus kinase 3 (JAK3), a key enzyme involved in the signaling pathways of cytokines, which are proteins that play a crucial role in the immune system.
Mécanisme D'action
(Z)-2-cyano-3-(5-cyano-1,2-dimethylpyrrol-3-yl)prop-2-enoic acid inhibits the activity of JAK3, which is a key enzyme involved in the signaling pathways of cytokines. Cytokines are proteins that play a crucial role in the immune system by regulating the activity of immune cells. By inhibiting JAK3, (Z)-2-cyano-3-(5-cyano-1,2-dimethylpyrrol-3-yl)prop-2-enoic acid reduces the activity of cytokines and thereby reduces the activity of immune cells, which in turn reduces the symptoms of autoimmune diseases.
Biochemical and Physiological Effects
(Z)-2-cyano-3-(5-cyano-1,2-dimethylpyrrol-3-yl)prop-2-enoic acid has been shown to have a number of biochemical and physiological effects. It reduces the activity of immune cells, which reduces inflammation and the symptoms of autoimmune diseases. It also reduces the production of certain cytokines, which can contribute to the development of autoimmune diseases. (Z)-2-cyano-3-(5-cyano-1,2-dimethylpyrrol-3-yl)prop-2-enoic acid has been shown to be well-tolerated in clinical trials, with few side effects.
Avantages Et Limitations Des Expériences En Laboratoire
(Z)-2-cyano-3-(5-cyano-1,2-dimethylpyrrol-3-yl)prop-2-enoic acid has several advantages for lab experiments. It is a potent inhibitor of JAK3, which makes it an effective tool for studying the role of JAK3 in the immune system. It has also been shown to be well-tolerated in clinical trials, which makes it a safe compound to use in lab experiments. However, the synthesis of (Z)-2-cyano-3-(5-cyano-1,2-dimethylpyrrol-3-yl)prop-2-enoic acid is complex and requires expertise in organic chemistry, which may limit its use in some labs.
Orientations Futures
There are several future directions for research on (Z)-2-cyano-3-(5-cyano-1,2-dimethylpyrrol-3-yl)prop-2-enoic acid. One area of research is the potential use of (Z)-2-cyano-3-(5-cyano-1,2-dimethylpyrrol-3-yl)prop-2-enoic acid in treating other autoimmune diseases, such as multiple sclerosis and lupus. Another area of research is the potential use of (Z)-2-cyano-3-(5-cyano-1,2-dimethylpyrrol-3-yl)prop-2-enoic acid in combination with other drugs to enhance its effectiveness. Additionally, research on the long-term safety and efficacy of (Z)-2-cyano-3-(5-cyano-1,2-dimethylpyrrol-3-yl)prop-2-enoic acid is needed to fully understand its potential as a treatment for autoimmune diseases.
Méthodes De Synthèse
(Z)-2-cyano-3-(5-cyano-1,2-dimethylpyrrol-3-yl)prop-2-enoic acid can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 5-cyano-1,2-dimethylpyrrole-3-carboxylic acid with ethyl cyanoacetate, followed by cyclization and further reactions to obtain the final product. The synthesis of (Z)-2-cyano-3-(5-cyano-1,2-dimethylpyrrol-3-yl)prop-2-enoic acid is complex and requires expertise in organic chemistry.
Applications De Recherche Scientifique
(Z)-2-cyano-3-(5-cyano-1,2-dimethylpyrrol-3-yl)prop-2-enoic acid has been extensively studied for its use in treating autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to be effective in reducing the symptoms of these diseases by inhibiting the activity of JAK3, which plays a crucial role in the immune system. (Z)-2-cyano-3-(5-cyano-1,2-dimethylpyrrol-3-yl)prop-2-enoic acid has also been studied for its potential use in preventing organ transplant rejection and in treating certain types of cancer.
Propriétés
IUPAC Name |
(Z)-2-cyano-3-(5-cyano-1,2-dimethylpyrrol-3-yl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2/c1-7-8(3-9(5-12)11(15)16)4-10(6-13)14(7)2/h3-4H,1-2H3,(H,15,16)/b9-3- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHIYDJWFEBLROR-OQFOIZHKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N1C)C#N)C=C(C#N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(N1C)C#N)/C=C(/C#N)\C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-cyano-3-(5-cyano-1,2-dimethylpyrrol-3-yl)prop-2-enoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

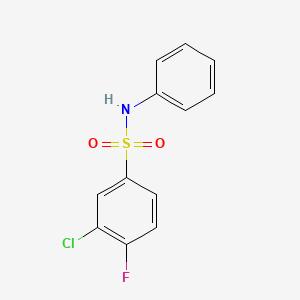
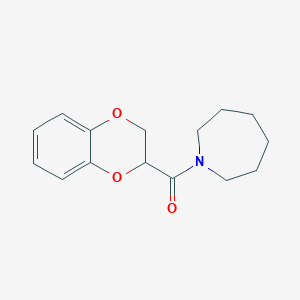
![[2-[5-(4-chlorophenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467173.png)
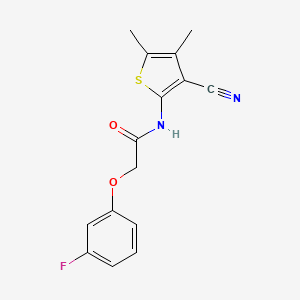
![N-benzyl-N-(2-hydroxyethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7467184.png)
![[3-(Dimethylamino)phenyl]-(2,6-dimethylmorpholin-4-yl)methanone](/img/structure/B7467187.png)
![2-(2,3-dihydroindol-1-yl)-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B7467191.png)
![[4-[(3,4-Difluorophenyl)methyl]-1,4-diazepan-1-yl]-(4-fluorophenyl)methanone](/img/structure/B7467195.png)
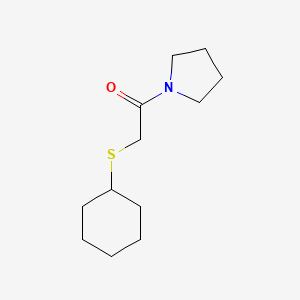
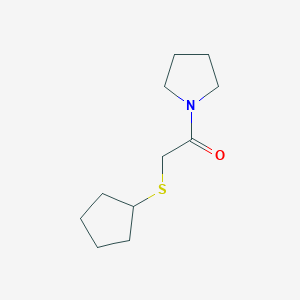
![(E)-2-cyano-3-[1-(4-iodophenyl)-2,5-dimethylpyrrol-3-yl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B7467206.png)
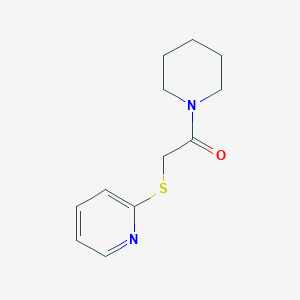
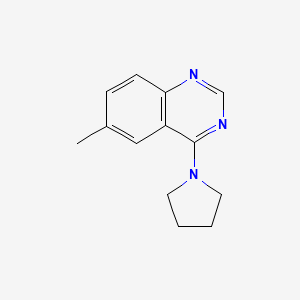
![3-[4-[(E)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]-3-(4-fluorophenyl)pyrazol-1-yl]propanoic acid](/img/structure/B7467258.png)